Product packaging for Heptanal, ethyl-(Cat. No.:CAS No. 104049-84-5)

Heptanal, ethyl-

Cat. No.: B12122237
CAS No.: 104049-84-5
M. Wt: 142.24 g/mol
InChI Key: XGFJTLRIXGSGFE-UHFFFAOYSA-N
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Description

Contextualization within Branched Aliphatic Aldehydes

Aliphatic aldehydes are organic compounds in which the carbonyl group is attached to an alkyl group. allen.instudy.com They are distinct from aromatic aldehydes, where the carbonyl group is bonded to an aromatic ring. allen.in The nomenclature for aliphatic aldehydes, according to the International Union of Pure and Applied Chemistry (IUPAC), involves replacing the final "-e" of the parent alkane with the suffix "-al". wikipedia.orglibretexts.orgteachy.ai The carbonyl carbon is always designated as position 1 on the chain. libretexts.orgteachy.ai

Branched aliphatic aldehydes are a subset of aliphatic aldehydes where the alkyl chain is not linear but contains one or more branches. teachy.ai Ethyl-substituted heptanals are C9 branched aliphatic aldehydes, meaning they consist of a seven-carbon main chain (heptanal) with a two-carbon (ethyl) branch. Like other aldehydes, their chemistry is largely dictated by the reactivity of the polar carbonyl group, which makes them intermediates in various organic syntheses. allen.inteachy.ai

Structural Isomerism and Stereochemical Considerations in Ethyl-Substituted Heptanals

Structural isomerism occurs when compounds share the same molecular formula but have different atomic arrangements. teachy.ai For ethylheptanal, this manifests as positional isomerism, where the ethyl group can be attached to different carbon atoms along the heptanal (B48729) backbone. Since the aldehyde group occupies the C1 position, the ethyl substituent can be located at positions 2, 3, 4, 5, or 6.

IUPAC NamePosition of Ethyl GroupCAS NumberMolecular FormulaMolecular Weight
2-EthylheptanalC2104049-84-5C9H18O142.24 g/mol
3-Ethylheptanal (B3381632)C32570-97-0C9H18O142.24 g/mol
4-EthylheptanalC4Not readily availableC9H18O142.24 g/mol
5-EthylheptanalC5Not readily availableC9H18O142.24 g/mol
6-EthylheptanalC6Not readily availableC9H18O142.24 g/mol

A crucial aspect of these isomers is their stereochemistry. A carbon atom that is bonded to four different substituent groups is known as a chiral center. tru.ca Molecules containing a chiral center are chiral, meaning they are not superimposable on their mirror images. tru.ca

Each of the positional isomers of ethylheptanal, from 2-ethylheptanal to 6-ethylheptanal, possesses a single chiral center at the carbon atom where the ethyl group is attached.

2-Ethylheptanal: The C2 carbon is bonded to a hydrogen atom, an aldehyde group (-CHO), an ethyl group (-CH2CH3), and a pentyl group (-C5H11).

3-Ethylheptanal: The C3 carbon is bonded to a hydrogen atom, an ethyl group (-CH2CH3), a butyl group (-C4H9), and an ethyl aldehyde group (-CH2CHO).

4-Ethylheptanal: The C4 carbon is bonded to a hydrogen atom, an ethyl group (-CH2CH3), a propyl group (-C3H7), and a propyl aldehyde group (-(CH2)2CHO).

The presence of a single chiral center means that each of these isomers exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, often designated by the (R)- and (S)- configuration system. These enantiomeric pairs have identical physical properties, such as boiling point and density, but they rotate plane-polarized light in opposite directions and interact differently with other chiral molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B12122237 Heptanal, ethyl- CAS No. 104049-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylheptanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-6-7-9(4-2)8-10/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFJTLRIXGSGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472042
Record name Heptanal, ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104049-84-5
Record name Heptanal, ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Substituted Heptanals

Chemical Synthesis Pathways

Chemical synthesis pathways for ethyl-substituted heptanals primarily involve building the carbon backbone and introducing the aldehyde functionality.

Organometallic Catalysis for Carbon-Carbon Bond Formation

Organometallic reagents, such as Grignard reagents and organolithium compounds, are fundamental tools for forming carbon-carbon bonds, which are crucial for constructing the carbon skeleton of ethyl-substituted heptanals. While direct synthesis of ethyl-substituted heptanals via these methods is not explicitly detailed in the provided search results, these reagents are commonly used to synthesize precursor alcohols or ketones. For instance, the reaction of ethylmagnesium bromide with a suitable ketone or aldehyde can extend the carbon chain, which can then be further functionalized. For example, the Grignard reaction of ethylmagnesium bromide with 4-heptanone (B92745) yields 3-ethyl-4-heptanol, a precursor that can be oxidized to 3-ethyl-4-heptanone (B73894) nih.govgoogle.comoxfordsciencetrove.com. Analogous reactions with appropriate substrates could be envisioned to construct the carbon framework leading to ethyl-substituted heptanal (B48729) precursors. Organometallic chemistry, in general, provides versatile routes for C-C bond formation, often involving catalytic cycles with transition metals dtu.dkscientificupdate.comscribd.com.

Hydroformylation and Related Olefin Functionalization

Hydroformylation, also known as the oxo process, is a key industrial method for converting alkenes into aldehydes by the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond wikipedia.orgresearchgate.net. To synthesize ethyl-substituted heptanals (C9 aldehydes), appropriate C8 alkenes would be required as starting materials. For example, the hydroformylation of branched octenes, such as 2-ethylhexene, could potentially yield C9 aldehydes, including isomers of ethyl-substituted heptanals tdx.catresearchgate.netrsc.orgscielo.org.mx. The regioselectivity of hydroformylation, which dictates the position of the aldehyde group, is influenced by the alkene structure, catalyst, ligands, and reaction conditions tdx.catrsc.orgosti.gov. Research indicates that specific rhodium catalysts with tailored ligands can achieve high chemo- and regioselectivity in the hydroformylation of various olefins, including branched ones, leading to desired aldehyde products researchgate.netrsc.orgrsc.orgosti.govd-nb.infoacs.org. For instance, hydroformylation of octenes can produce nonanal (B32974) isomers, and by extension, appropriately substituted C8 olefins would yield ethyl-substituted heptanals.

Selective Oxidation of Branched Alcohols

The selective oxidation of primary alcohols is a direct route to aldehydes. To synthesize ethyl-substituted heptanals, the corresponding branched primary alcohols, such as 2-ethylheptanol or 3-ethylheptanol, would need to be oxidized researchgate.netnih.govamazonaws.comorganic-chemistry.orgresearchgate.net. Various catalytic systems can achieve this transformation, including transition metal catalysts, TEMPO-based systems, and enzymes researchgate.netamazonaws.comorganic-chemistry.org. For example, engineered alcohol oxidases (e.g., AcCO₆) can selectively oxidize primary alcohols to aldehydes using molecular oxygen as the oxidant, producing hydrogen peroxide as a byproduct researchgate.netnih.gov. These biocatalytic methods offer mild reaction conditions and high selectivity, avoiding over-oxidation to carboxylic acids researchgate.netnih.govamazonaws.comorganic-chemistry.org. Chemical oxidation methods utilizing reagents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide are also effective for converting secondary alcohols to ketones, and by extension, primary alcohols to aldehydes, though often with more stringent conditions and potential for over-oxidation nih.gov.

Biocatalytic Production and Enzymatic Transformation Studies

Biocatalysis offers a sustainable and selective approach to synthesizing aldehydes, including ethyl-substituted heptanals, often under mild conditions.

Enzyme-Mediated Synthesis of Aldehydes

Enzymes are highly specific catalysts that can mediate the synthesis of aldehydes. Alcohol oxidases (AOX) are a class of flavoproteins that catalyze the oxidation of primary alcohols to aldehydes using oxygen, with hydrogen peroxide as a byproduct researchgate.netnih.govsigmaaldrich.comuga.edu. For instance, alcohol oxidase from Pichia pastoris catalyzes the oxidation of short-chain primary alcohols to their respective aldehydes sigmaaldrich.com. While specific examples for ethyl-substituted heptanals are not detailed, the general principle applies: the oxidation of a relevant branched primary alcohol, like 2-ethylheptanol, by an appropriate alcohol oxidase would yield 2-ethylheptanal researchgate.netresearchgate.netsigmaaldrich.com. Carboxylic acid reductases (CARs) are also emerging as valuable catalysts for the direct reduction of carboxylic acids to aldehydes acs.orgsciepublish.com.

Biotransformation of Precursors in Engineered Systems

Metabolic engineering and synthetic biology approaches are being employed to develop microbial cell factories for aldehyde production sciepublish.comnih.govasm.orgfrontiersin.org. These systems often involve constructing specific metabolic pathways or engineering existing ones to enhance aldehyde synthesis and accumulation while minimizing their rapid conversion to alcohols or acids, which are common metabolic fates sciepublish.comnih.govasm.orgfrontiersin.org. For example, engineered microorganisms can be designed to produce branched-chain aldehydes from simple carbon sources or by biotransforming fatty acids into the corresponding aldehydes acs.orgsciepublish.comnih.govasm.orgresearchgate.net. The use of enzymes like carboxylic acid reductases in engineered E. coli or yeast strains has shown promise for producing various fatty aldehydes, including methyl-branched ones acs.orgresearchgate.net. While specific pathways for ethyl-substituted heptanals are not explicitly detailed, the principles of engineering microorganisms for aldehyde production from fatty acid precursors or alcohols are well-established acs.orgsciepublish.comnih.govasm.orgfrontiersin.orgresearchgate.net.

Compound List:

Heptanal

2-Ethylheptanal

3-Ethylheptanal (B3381632)

2-Ethylhexene

2-Ethylheptanol

3-Ethylheptanol

4-Heptanone

3-Ethyl-4-heptanol

3-Ethyl-4-heptanone

Formaldehyde

Methanol

Ethanol

Acetaldehyde

Heptanal (synonym for heptanal)

2-Heptanone

3-Heptanone

1-Heptanol

Hexanal (B45976)

1-Hexene

1-Octene

Nonanal

2-Methyloctanal (B1594714)

2-Methylhexanal

2-Ethyl-2-heptenal

Natural Occurrence and Biogenesis of Ethyl Substituted Heptanals

Biosynthetic Pathways in Biological Systems

The formation of aldehydes within biological systems is a multifaceted process, involving intricate enzymatic pathways that convert precursor molecules into these reactive compounds. These pathways are crucial for various physiological functions and contribute to the chemical profiles of organisms.

Formation in Plant Metabolism

In plants, aldehydes are generated through several key metabolic routes, often stemming from the breakdown or modification of fatty acids, amino acids, and other organic molecules.

Fatty Acid Derivatives: A significant pathway for aldehyde production in plants involves the oxidation of fatty acids, particularly polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acids creative-proteomics.comnih.govresearchgate.net. This process can occur both non-enzymatically during oxidative stress and enzymatically, yielding a variety of aldehydes with differing carbon chain lengths and degrees of unsaturation nih.govresearchgate.net. For instance, hexanal (B45976) and heptanal (B48729) are among the aldehydes identified as products of fatty acid oxidation researchgate.net.

Amino Acid Catabolism: Aldehydes can also be derived from the catabolism of amino acids. This process, often involving decarboxylation reactions, leads to the formation of aldehydes that can contribute to plant aromas or serve as intermediates in other metabolic pathways creative-proteomics.comnih.govcapes.gov.brresearchgate.net.

Terpenoid Pathway: Certain terpenoid compounds within plants can undergo oxidative modifications, resulting in the generation of aldehydes that contribute to the characteristic aromas and flavors of fruits and flowers creative-proteomics.com.

While specific ethyl-substituted heptanals are not extensively documented in plant metabolic pathways, the general mechanisms for aldehyde formation from fatty acids and other precursors are well-established. Heptanal itself has been detected in the volatile organic compounds (VOCs) of microalgae, indicating its presence in certain plant-like organisms researchgate.net.

Table 1: Aldehyde Formation Pathways in Plants

Pathway TypePrecursor/MechanismExamples of Aldehydes (General)Relevant Sources
Fatty Acid OxidationNon-enzymatic and enzymatic oxidation of PUFAsHexanal, Heptanal, HHE, HNE creative-proteomics.comnih.govresearchgate.netmdpi.com
Amino Acid CatabolismBreakdown of amino acidsBranched-chain aldehydes creative-proteomics.comnih.govcapes.gov.brresearchgate.net
Phenylpropanoid PathwayOxidative breakdown of phenolic compoundsBenzaldehyde creative-proteomics.com
Terpenoid PathwayOxidative modification of terpenoids(Various) creative-proteomics.com

Production in Microbial Metabolism

Microorganisms, including bacteria and fungi, are prolific producers of aldehydes, often as byproducts of fermentation, amino acid metabolism, or as volatile signaling compounds.

Amino Acid Degradation: In microbial systems, particularly in yeasts, branched-chain aldehydes are formed through the degradation of amino acids, such as leucine, via the Ehrlich pathway nih.govcapes.gov.brresearchgate.net. This pathway involves the conversion of amino acids to α-keto acids, followed by decarboxylation to yield aldehydes, which are then often reduced to alcohols nih.gov.

Volatile Organic Compounds (VOCs): Many microorganisms emit a diverse array of VOCs, including aldehydes, which can serve roles in communication, defense, or as indicators of metabolic activity nih.govplos.orgresearchgate.net. Heptanal has been identified as a VOC produced by fungi like Aspergillus fumigatus plos.orgresearchgate.net.

Xenobiotic Metabolism: Microbes also play a significant role in the metabolism of xenobiotics, which are compounds foreign to an organism. Aldehydes can be substrates or products in these microbial transformation pathways nih.govd-nb.info.

While direct evidence for the biogenesis of specific ethyl-substituted heptanals in microbes is not prominent in the reviewed literature, the general pathways for aldehyde production from amino acids and as VOCs are well-documented.

Table 2: Microbial Production of Volatile Aldehydes

Microbial Organism(s)Identified Volatile Aldehyde(s)Context/RoleRelevant Sources
Aspergillus fumigatusHeptanalEmitted VOC, effector in fungal interactions nih.govplos.orgresearchgate.net
Fusarium solaniHexanal, BenzaldehydeEmitted VOCs, inhibitors of colony growth nih.govplos.orgresearchgate.net
Various Microbes (general)Hexanal, Heptanal, Octanal, Nonanal (B32974)Flavor compounds in food (e.g., steamed bread) mdpi.com
Yeast (e.g., S. cerevisiae)Branched-chain aldehydesFrom amino acid degradation (Ehrlich pathway) nih.govcapes.gov.brresearchgate.net

Role as Metabolites in Non-Human Organisms

Aldehydes function as important metabolites in various non-human organisms, influencing their interactions with the environment and with other species.

Fungal Metabolite Characterization

Fungi produce a wide range of volatile organic compounds (VOCs) as secondary metabolites, which can mediate interactions with other organisms or influence their own growth. Aldehydes are a notable class of these fungal VOCs.

Heptanal has been identified as a volatile compound emitted by the fungus Aspergillus fumigatus. In studies investigating the effects of VOCs on fungal growth, heptanal was observed to act as an effector, potentially influencing fungal development or interactions plos.orgresearchgate.net. Other fungi, such as Fusarium solani, emit aldehydes like hexanal and benzaldehyde, which have been shown to inhibit colony growth plos.orgresearchgate.net. The presence of such aldehydes as fungal metabolites highlights their role in inter-fungal communication and ecological interactions.

Table 3: Fungal Metabolite Characterization: Emitted Aldehydes

Fungal SpeciesIdentified AldehydesRole/ObservationRelevant Sources
Aspergillus fumigatusHeptanalEmitted VOC, effector in fungal interactions plos.orgresearchgate.net
Fusarium solaniHexanal, BenzaldehydeEmitted VOCs, inhibitors of colony growth plos.orgresearchgate.net
Aspergillus flavus(E)-2-HexenalPotential natural antifungal compound acs.org

Bacterial Xenobiotic Metabolite Identification

Bacteria possess a remarkable metabolic versatility, enabling them to transform a wide array of xenobiotic compounds. This capability is crucial for the degradation of environmental pollutants and the processing of foreign substances. Aldehydes can be involved in these bacterial xenobiotic metabolism pathways, either as substrates that are further metabolized or as intermediate products of degradation.

Bacterial xenobiotic metabolism encompasses various enzymatic transformations, including hydrolytic reactions, lyase activity, reductive processes, and functional group transfers nih.gov. While specific pathways for the metabolism of ethyl-substituted heptanals by bacteria are not detailed in the reviewed literature, the general capacity of bacteria to metabolize aldehydes and other organic compounds is well-established nih.govd-nb.info. These transformations are vital for detoxifying harmful substances and can also lead to the generation of new metabolites. The identification of bacterial enzymes involved in xenobiotic metabolism is an ongoing area of research, contributing to our understanding of microbial roles in environmental remediation and biogeochemical cycles.

Table 4: Bacterial Xenobiotic Metabolism Pathways (General)

Transformation TypeDescriptionExamples of Xenobiotics Processed (General)Relevant Sources
Hydrolytic TransformationsCleavage of bonds using water.Esters, Amides nih.gov
Lyase ReactionsAddition of groups to double bonds or cleavage of groups from double bonds.Various nih.gov
Reductive TransformationsAddition of electrons or hydrogen atoms.Nitro groups, Halogens nih.gov
Functional Group TransferTransfer of functional groups (e.g., acetylation, methylation).Amines, Alcohols nih.gov
Radical Enzyme MediatedTransformations involving radical intermediates.Various nih.gov

Compound List:

Heptanal

Hexanal

(E)-2-Hexenal

HHE (2-hydroxy-3-hexenal)

HNE (4-hydroxy-2-nonenal)

Branched-chain aldehydes (e.g., 3-methylbutanal)

Benzaldehyde

Octanal

Nonanal

(E,E)-2,4-nonadienal

(E,E)-2,4-decadienal

(Z)-2-heptenal

(Z)-2-nonenal

Phenylacetaldehyde

2-ethyl-1-hexanol

3-octanone (B92607)

2-undecanone (B123061)

β-trans-bergamotene

β-bisabolene

2-methyl-5-(1-methylethyl)pyrazine

2-ethylheptanal (synonym for Heptanal, ethyl-)

Advanced Analytical Techniques for Ethyl Substituted Heptanal Characterization

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in 2-ethylheptanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity of a molecule. For 2-ethylheptanal, both ¹H NMR and ¹³C NMR provide detailed structural information. uobasrah.edu.iq

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 2-ethylheptanal, the aldehydic proton characteristically appears as a signal in the downfield region, generally between δ 9.0 and 10.0 ppm. pressbooks.pub This distinct chemical shift is a hallmark of aldehydes. Protons on the carbon adjacent to the carbonyl group (α-hydrogens) are also deshielded and typically resonate around δ 2.0 to 2.3 ppm. pressbooks.pub The remaining aliphatic protons of the ethyl and pentyl chains will produce a series of overlapping signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the aldehyde group exhibiting a characteristic resonance in the highly deshielded region of 190 to 215 δ. pressbooks.publibretexts.org This signal is a definitive indicator of a carbonyl group. pressbooks.publibretexts.org The other carbon atoms in the molecule will appear at higher field strengths, with their specific chemical shifts dependent on their local electronic environment.

Interactive Data Table: Predicted NMR Data for 2-Ethylheptanal

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Aldehyde H9.4 - 9.8N/A
Aldehyde CN/A200 - 205
α-CH2.1 - 2.450 - 55
Ethyl CH₂1.4 - 1.625 - 30
Ethyl CH₃0.8 - 1.010 - 15
Pentyl CH₂1.2 - 1.522 - 35
Pentyl CH₃0.8 - 1.013 - 15

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For 2-ethylheptanal, the IR spectrum is characterized by two key absorption bands that confirm the presence of the aldehyde group.

A strong, sharp absorption band appears in the region of 1740-1720 cm⁻¹ due to the C=O (carbonyl) stretching vibration of a saturated aliphatic aldehyde. orgchemboulder.com Additionally, the presence of the aldehyde is confirmed by one or two moderate intensity bands in the region of 2830-2695 cm⁻¹ corresponding to the C-H stretch of the aldehyde group. orgchemboulder.comvscht.cz A distinctive peak around 2720 cm⁻¹ is often a helpful diagnostic for aldehydes. orgchemboulder.comvscht.cz The spectrum will also show C-H stretching absorptions for the alkane portions of the molecule between 3000 and 2850 cm⁻¹. lumenlearning.compressbooks.pub

Interactive Data Table: Characteristic IR Absorption Frequencies for 2-Ethylheptanal

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aldehyde C-HStretch2830-2695 (often a peak near 2720)Moderate
Carbonyl C=OStretch1740-1720Strong, Sharp
Alkane C-HStretch3000-2850Strong

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. When a molecule like 2-ethylheptanal is introduced into a mass spectrometer, it is ionized and often breaks apart into characteristic fragments. chemguide.co.uklibretexts.org The resulting fragmentation pattern serves as a molecular fingerprint.

The molecular ion peak (M⁺), corresponding to the intact molecule, will be observed at a mass-to-charge ratio (m/z) equal to the molecular weight of 2-ethylheptanal (142.24 g/mol ). nih.govnih.gov Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the entire CHO group (M-29). libretexts.org Other significant fragments can arise from the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For 2-ethylheptanal, this could lead to the formation of ions with m/z values corresponding to the loss of an ethyl group or a pentyl group.

Interactive Data Table: Expected Mass Spectrometry Fragments for 2-Ethylheptanal

Fragment Ion Proposed Structure Expected m/z
Molecular Ion[C₉H₁₈O]⁺142
M-1[C₉H₁₇O]⁺141
M-29[C₈H₁₇]⁺113
M-29 (alternative)[C₂H₅]⁺29
M-71[C₄H₇O]⁺71

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating 2-ethylheptanal from complex mixtures and for its precise quantification.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is the premier technique for analyzing volatile compounds like 2-ethylheptanal. libretexts.org In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For the analysis of 2-ethylheptanal, a non-polar or a mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a polyethylene (B3416737) glycol stationary phase, is typically used. The temperature of the GC oven is often programmed to increase during the analysis to ensure the efficient elution of compounds with a range of boiling points. libretexts.org Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is a particularly powerful combination, as it provides both separation and structural identification of the eluted compounds. nih.gov

Liquid Chromatography (LC) Methodologies

While GC is often preferred for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly when dealing with non-volatile matrices or when derivatization is used to enhance detection. auroraprosci.com Direct analysis of aldehydes by LC can be challenging due to their volatility and lack of a strong chromophore for UV detection. researchgate.net

To overcome these limitations, pre-column or post-column derivatization is frequently employed. jascoinc.comsci-hub.sewiley.com A common approach involves reacting the aldehyde with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). auroraprosci.comresearchgate.net This reaction forms a stable hydrazone derivative that can be readily separated by reversed-phase HPLC and detected with high sensitivity using a UV-Vis detector. auroraprosci.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another highly sensitive and specific method for the quantification of aldehydes in complex biological samples, often after derivatization to improve ionization efficiency. nih.govnih.gov

Interactive Data Table: Comparison of Chromatographic Techniques for 2-Ethylheptanal Analysis

Technique Typical Stationary Phase Mobile Phase Detection Method Key Advantages
Gas Chromatography (GC)Polydimethylsiloxane, Polyethylene GlycolInert Gas (e.g., He, H₂, N₂)FID, MSHigh resolution for volatile compounds, direct analysis.
High-Performance Liquid Chromatography (HPLC)C18, C8Acetonitrile/Water, Methanol/WaterUV-Vis (after derivatization), MSSuitable for complex matrices, derivatization enhances sensitivity.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, UHPLC-MS/MS)

The characterization of ethyl-substituted heptanal (B48729), such as 2-ethylheptanal, relies on powerful hyphenated analytical techniques that couple the separation capabilities of chromatography with the detection power of mass spectrometry. These methods provide high selectivity and sensitivity, which are essential for identifying and quantifying the compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-ethylheptanal. In this method, the sample is vaporized and separated based on its boiling point and polarity in a gas chromatograph before being detected by a mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries like those from NIST. nist.govnist.gov GC-MS is frequently used for analyzing aldehydes in various biological and environmental samples. researchgate.net For enhanced confidence in compound identification, retention indices (RIs) are often used alongside mass spectral matching. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing less volatile or thermally unstable compounds. The separation occurs in a liquid phase, after which the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer (MS/MS). This technique offers high specificity through methods like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. To improve ionization efficiency and sensitivity for aldehydes like heptanal, derivatization with reagents such as 2,4-Dinitrophenylhydrazine (DNPH) is a common strategy. nih.govnih.gov This approach has been successfully applied to quantify related aldehydes in biological matrices. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional LC-MS/MS. By using columns with smaller particle sizes, UHPLC achieves much faster analysis times and higher resolution separations. researchgate.net A single UHPLC-MS/MS run can simultaneously quantify multiple analytes within minutes. researchgate.netnih.gov This high-throughput capability is particularly valuable in large-scale studies. The increased peak capacity of UHPLC can also reveal details and separate metabolites that might be hidden in traditional HPLC separations. waters.com

Below is a table summarizing typical parameters for these hyphenated techniques in the context of aldehyde analysis.

ParameterGC-MSLC-MS/MSUHPLC-MS/MS
Instrumentation Agilent 8890 GC / 7250 Q-TOF lcms.czAgilent 1290 Infinity II LC / 6470 Triple Quadrupole MS lcms.czQufu Normal University Custom System nih.gov
Column Agilent DB-5 (30 m, 0.25 mm, 0.25 µm) lcms.czPoroshell 120 CS-C18 (2.1 x 50 mm) lcms.czNot Specified
Mobile Phase / Carrier Gas Helium lcms.czWater/Methanol with Ammonium Formate & Formic Acid lcms.czNot Specified
Ionization Mode Electron Ionization (EI) lcms.czElectrospray Ionization (ESI) lcms.czElectrospray Ionization (ESI)
Detection Mode Full Scan (m/z 50-1000) lcms.czMultiple Reaction Monitoring (MRM) lcms.czMultiple Reaction Monitoring (MRM) researchgate.net
Typical Application Analysis of volatile compounds in extracts. lcms.czQuantification of alcohol metabolites in urine. lcms.czHigh-throughput analysis of biomarkers in serum. researchgate.netnih.gov

Development of High-Sensitivity Detection Systems

The demand for detecting trace levels of aldehydes like ethyl-heptanal, particularly in applications such as biomarker discovery and environmental monitoring, has driven the development of high-sensitivity detection systems. These advancements focus on improving sample preparation, derivatization techniques, and instrument sensitivity.

One key strategy is chemical derivatization , which enhances the detectability of aldehydes. Aldehydes can be difficult to detect efficiently in mass spectrometry due to low ionization efficiency. researchgate.net Derivatization reagents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine for GC-MS analysis or 2,4-Dinitrophenylhydrazine (DNPH) for HPLC and LC-MS/MS, can significantly improve sensitivity. researchgate.netnih.gov Another advanced approach involves the use of chemical isotope labeling reagents, such as levofloxacin-hydrazide-based mass tags (LHMTs). These tags not only improve ionization but also allow for multiplexing, enabling the simultaneous analysis of multiple samples with high accuracy and sensitivity. nih.gov

Innovations in sample preparation also contribute to higher sensitivity. Techniques like magnetic solid-phase extraction (MSPE) coupled with in-situ derivatization allow for the selective extraction and concentration of target aldehydes from complex matrices like urine. nih.gov This pre-concentration step effectively lowers the limits of detection (LOD). For volatile compounds, headspace single-drop microextraction (HS-SDME) offers an efficient way to extract and concentrate aldehydes from biological samples before GC-MS analysis. researchgate.net

The continuous improvement of mass spectrometry hardware, such as ion sources and detectors, plays a crucial role. Modern tandem mass spectrometers (MS/MS) and high-resolution mass spectrometers (e.g., Q-TOF) provide the high sensitivity and selectivity needed to detect compounds at very low concentrations. lcms.czlcms.cz Research has demonstrated the ability to achieve extremely low limits of detection for related aldehydes using these advanced systems.

The table below highlights research findings on high-sensitivity detection of related aldehydes, demonstrating the capabilities of modern analytical systems.

TechniqueAnalyte(s)MatrixLimit of Detection (LOD)Reference
UHPLC-MS/MS with Chemical Isotope LabelingHexanal (B45976) and HeptanalHuman Serum0.5 pM nih.gov
HPLC with MSPE and In-situ DerivatizationHexanal and HeptanalHuman Urine1.7 nmol/L and 2.5 nmol/L nih.gov
Gold Nanoparticle-Based ImmunoassayQuizalofop-p-ethylAgriproducts10 ng/mL (visual) nih.gov
Colorimetric Paper-Based SensorFormaldehydeGas Phase10 ppb mdpi.com

Chemical Reactivity and Mechanistic Investigations of Ethyl Substituted Heptanals

Oxidation and Reduction Pathways

While direct studies detailing the oxidation or reduction of ethyl-substituted heptanals as substrates are not extensively covered in the provided literature, the general reactivity of aldehydes provides context. Aldehydes, in general, are readily oxidized to their corresponding carboxylic acids chemicalbook.com. For instance, heptanal (B48729) can be oxidized to heptanoic acid.

Ethyl-substituted heptanals themselves are often products of synthesis routes involving hydroformylation. Hydroformylation, also known as the oxo process, converts olefins into aldehydes by reacting them with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex academie-sciences.frutwente.nlgoogle.comgoogle.com. For example, the hydroformylation of internal octenes can yield a mixture of branched aldehydes, including 2-ethylheptanal and 3-ethylheptanal (B3381632), alongside other isomers like 2-methyloctanal (B1594714) and 2-propylhexanal (B14687902) academie-sciences.frutwente.nl. This process inherently involves the reduction of carbon monoxide and hydrogen to form the aldehyde functional group.

A reduction pathway relevant to aldehyde derivatives is seen in the synthesis of amines. For instance, the preparation of 1-Heptanamine, N-ethyl- involves the formation of an imine intermediate from heptanal and ethylamine (B1201723), followed by a reduction step using catalysts like palladium or chemical reductants such as sodium cyanoborohydride .

Condensation Reactions and Derivative Formation

Ethyl-substituted heptanals, like other aldehydes, are prone to condensation reactions, leading to the formation of larger molecules and various derivatives.

Aldol (B89426) Condensations and Selectivity Studies

Aldehydes can undergo self-condensation or polymerization reactions, often catalyzed by acids, which are typically exothermic chemicalbook.com. While specific aldol condensation studies focusing on ethyl-substituted heptanals were not detailed, the broader industrial synthesis of related compounds provides insight. For example, 2-ethylhexanol is produced industrially through the aldol condensation of n-butyraldehyde to form 2-ethylhexenal, followed by hydrogenation google.com. This illustrates the utility of aldol condensation in creating branched structures from simpler aldehydes. The formation of branched aldehydes such as 2-ethylheptanal in hydroformylation processes can be viewed as related to carbon-carbon bond-forming reactions, highlighting the potential for complex product distributions depending on reaction conditions and catalysts.

Schiff Base Formation and Imine Chemistry

Schiff base formation, involving the reaction of an aldehyde with a primary amine to form an imine (also known as a Schiff base), is a fundamental transformation for aldehydes. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. As demonstrated in the synthesis of 1-Heptanamine, N-ethyl-, heptanal reacts with ethylamine to form an imine intermediate . This imine chemistry is a crucial step in many synthetic pathways, including the reductive amination of aldehydes to amines.

Photochemical and Thermochemical Transformations

Photolysis Mechanisms and Product Identification

Studies on the photolysis of unsubstituted heptanal reveal that photoexcited heptanal primarily undergoes internal hydrogen atom abstraction, leading to biradical intermediates acs.org. These intermediates can then cleave or cyclize. Cleavage pathways can yield products such as 1-pentene (B89616) and acetaldehyde, with minor amounts of hexanal (B45976) and hexanol also observed acs.org. Theoretical and experimental evidence suggests that other pathways may lead to cyclic alcohols like 2-propyl cyclobutanol (B46151) and 2-ethyl cyclopentanol (B49286) acs.org. While specific photolysis mechanisms and product identification for ethyl-substituted heptanals are not detailed in the provided search results, the general photochemical behavior of heptanal offers a framework for understanding potential transformations under UV irradiation.

Thermal Degradation Kinetics

Information regarding the specific thermal degradation kinetics of ethyl-substituted heptanals was not found in the provided literature snippets. However, related unsaturated aldehydes, such as 2-ETHYL-2-HEXENAL (B1232207), are noted as combustible and incompatible with strong oxidizing agents, suggesting potential reactivity under thermal stress, though specific degradation pathways and rates are not elaborated chemicalbook.com.

Compound Properties

Property2-Ethylheptanal (Approximate)3-Ethylheptanal (Approximate)
Molecular Formula C9H18OC9H18O
Molecular Weight ( g/mol ) 142.24142.24
CAS Number 104049-84-52570-97-0
XLogP3 2.793.2
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 66
Exact Mass (Da) 142.136142.136
Heavy Atom Count 1010
Complexity 78.878.8
Topological Polar Surface Area (Ų) 17.0717.1

Catalytic Reactions Involving Ethyl-Substituted Heptanals

Ethyl-substituted heptanals, primarily 2-ethylheptanal and 3-ethylheptanal, are saturated aldehydes with an ethyl group attached to the heptanal carbon chain. While direct catalytic transformations where these compounds serve as primary substrates are not extensively documented in readily available literature, their presence as byproducts in significant industrial catalytic processes, such as hydroformylation, highlights their relevance within catalytic chemistry.

Homogeneous and Heterogeneous Catalysis

Ethyl-substituted heptanals, particularly 2-ethylheptanal, are often identified as byproducts in the hydroformylation of alkenes, especially octenes. Hydroformylation, also known as the oxo process, is a crucial industrial method for converting alkenes into aldehydes by the addition of carbon monoxide and hydrogen, typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.

In the hydroformylation of internal octenes, which can arise from the isomerization of terminal alkenes like 1-octene, the formation of branched aldehydes is a common outcome. 2-Ethylheptanal is frequently observed alongside other branched isomers such as 2-methyloctanal and 2-propylhexanal. The selectivity towards these branched products, including 2-ethylheptanal, is highly dependent on the specific catalyst system, including the metal precursor, the nature of the ligands (e.g., phosphines, phosphites), and reaction conditions such as temperature, pressure, and solvent. For instance, rhodium complexes modified with specific phosphine (B1218219) or phosphite (B83602) ligands are known to influence the regioselectivity and chemoselectivity of the hydroformylation process psu.educsic.esmagritek.comthieme-connect.deresearchgate.netscispace.comwikipedia.orgresearchgate.netcsic.esrsc.org.

Research into advanced catalytic systems, such as encapsulated rhodium catalysts, has demonstrated the potential to achieve unprecedented regioselectivities in the hydroformylation of internal alkenes, leading to a higher proportion of specific branched aldehydes like 2-ethylheptanal under controlled conditions uva.nl. Conversely, the catalytic oxidation of related aldehydes, such as 2-ethylhexanal (B89479) to 2-ethylhexanoic acid using phosphomolybdovanadium heteropolyacid, illustrates the application of heterogeneous catalysis for the transformation of branched aldehydes google.com.

Table 1: Formation of 2-Ethylheptanal as a Byproduct in Hydroformylation Reactions

SubstrateCatalyst System (Ligand/Metal)Conditions2-Ethylheptanal Selectivity/YieldCitation
1-OcteneRh-based catalyst (Ligand II)Not specified2% (branched aldehyde fraction) psu.edu
1-OcteneRh-based catalyst (Ligand L4)Not specified0.2% csic.es
1-OcteneRh-based catalyst (Ligand L3)Not specified4% csic.es
2-OcteneRh-based catalyst (Encapsulated tris-3-pyridylphosphine)Not specified1:1 ratio with 2-propylhexanal uva.nl
2-OcteneRh-based catalyst (Non-encapsulated tris-3-pyridylphosphine)Not specified1:1 ratio with 2-propylhexanal uva.nl
2-OcteneRh-based catalyst80 °C, 40 bar CO/H₂25% researchgate.net
1-OcteneRh-based catalyst (Ligand PPh₃)80 °C, 6.8 atm CO/H₂Detected as byproduct scispace.com
1-OcteneRh-based catalyst (Ligand P(OMe)₃)80 °C, 6.8 atm CO/H₂Not detected csic.es
1-OcteneRh-based catalyst (Ligand PPh₃)90 °C, up to 48 MPaDetected as byproduct csic.es
OctenesRh-based catalyst (Tribi ligand)Not specifiedThird major aldehyde product rsc.org

Organocatalysis in Stereoselective Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. These catalysts, often featuring chiral scaffolds, can mediate a wide array of transformations with high enantioselectivity and stereocontrol. Key classes of organocatalysts include proline and its derivatives, chiral phosphoric acids, thioureas, and N-heterocyclic carbenes, which activate substrates through mechanisms involving enamine, iminium ion, hydrogen bonding, or Lewis acid activation mdpi.comchemrxiv.orgwikipedia.orguniroma1.it.

While the principles of organocatalysis are well-established for various functional groups and reaction types, such as asymmetric aldol reactions, Michael additions, and Diels-Alder cycloadditions, specific documented examples of ethyl-substituted heptanals acting as substrates in these stereoselective organocatalytic transformations are not readily found in the reviewed literature. The available research primarily focuses on the synthesis of complex molecules using simpler aldehydes or ketones, or on the formation of ethyl-substituted heptanals as byproducts in metal-catalyzed reactions. Therefore, detailed mechanistic investigations or specific catalytic protocols for the stereoselective transformation of 2-ethylheptanal or 3-ethylheptanal via organocatalysis remain an area for potential future exploration.

List of Compounds Mentioned:

2-Ethylheptanal

3-Ethylheptanal

Heptanal

2-Ethylhexanal

2-Ethylhexanoic acid

Octenes (e.g., 1-octene, 2-octene, 3-octene)

2-Methyloctanal

2-Propylhexanal

2-Ethyl-2-hexenal

2-Ethylhexanol

Butyraldehyde

Propene

Nonanal (B32974)

Octane

Toluene

Cyclopentanone

2-Heptylidenecyclopentanone

2-Heptylcyclopent-2-enone

2-Cyclopentylideneheptanal

2-Cyclopentylidenecyclopentanone

2-Pentylnon-2-enal

2,5-Diheptylidenecyclopentanone

2-Cyclopentyliden-5-heptylidenecyclopentanone

Proline

Chiral Phosphoric Acids

Thioureas

N-Heterocyclic Carbenes

Environmental Fate and Degradation of Ethyl Substituted Heptanals

Atmospheric Photodegradation Kinetics and Product Formation

Aquatic and Terrestrial Biodegradation Mechanisms

The biodegradability of Heptanal (B48729), ethyl- in aquatic and terrestrial environments is influenced by its chemical structure and physical properties. With a reported water solubility of 1.3 g/L vulcanchem.com, it exhibits moderate solubility in water, which is generally higher than that of alkanes but lower than alcohols slideplayer.com. This moderate solubility suggests that the compound could be available for microbial degradation in both aqueous and soil matrices. However, specific biodegradation pathways, the types of microorganisms involved, and the rates or half-lives of degradation in aquatic or terrestrial systems have not been extensively studied or reported for Heptanal, ethyl-.

Sorption and Volatilization Processes

Data Tables

Physical-Chemical Properties of Heptanal, ethyl-

PropertyValueUnitSource
Water Solubility1.3g/L vulcanchem.com
Flash Point35°C vulcanchem.com

Computational Chemistry and Molecular Modeling of Ethyl Substituted Heptanals

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure of molecules. These calculations provide fundamental data such as electron density distribution, atomic charges, and frontier molecular orbital energies (HOMO and LUMO). The HOMO-LUMO gap, for instance, is a key indicator of a molecule's electronic conductivity and its potential for chemical reactions, with smaller gaps generally correlating with higher reactivity scielo.org.zaacs.orgmdpi.comnih.gov.

For ethyl-substituted heptanals, DFT calculations can map out areas of high electron density and nucleophilic/electrophilic sites, predicting potential reaction centers. Studies on various aldehydes have utilized DFT to analyze their electronic properties, such as the energy gap, which can be correlated with optical properties and electrical conductivity scielo.org.zaacs.org. The reactivity descriptors derived from these calculations, including ionization potential, electron affinity, chemical potential, hardness, and softness, offer a quantitative understanding of how substituents influence a molecule's propensity to undergo chemical transformations acs.orgmdpi.comnih.govmtsu.eduresearchgate.net. For example, calculations can reveal how the presence and position of an ethyl group might alter the electron distribution around the aldehyde carbonyl, influencing its electrophilicity rsc.org.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like ethyl-substituted heptanals. These simulations track the movement of atoms over time, allowing for the identification of stable conformers and the analysis of their relative populations and interconversion pathways nih.govscispace.comnih.govtandfonline.commun.ca. The flexibility introduced by the ethyl substituent on the heptanal (B48729) backbone can lead to multiple low-energy conformations, each potentially influencing the molecule's physical and chemical properties.

Prediction of Spectroscopic Properties (e.g., NMR, IR, MS)

Computational chemistry plays a vital role in predicting spectroscopic properties, aiding in the identification and characterization of molecules. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are often interpreted with the aid of theoretical calculations.

NMR Spectroscopy: Quantum chemical calculations can predict chemical shifts and coupling constants for nuclei (e.g., ¹H and ¹³C NMR). These predicted values serve as a benchmark for experimental spectra, helping to confirm the structure and identify the specific environment of each atom within the ethyl-substituted heptanal molecule scielo.org.zanih.govmtsu.eduresearchgate.netacs.orgijcce.ac.ir. For example, the chemical shifts of protons and carbons adjacent to the ethyl substituent or the aldehyde group can be accurately predicted.

IR Spectroscopy: Calculations can predict vibrational frequencies corresponding to specific functional groups and bond vibrations. For aldehydes, key absorptions include the C=O stretch and C-H stretches and bends. Computational IR spectra can help assign experimental peaks and confirm the presence of the aldehyde functionality and the effects of the ethyl substituent on these vibrational modes scielo.org.zaacs.orgijcce.ac.iracs.org. For instance, the C=O stretching frequency might be slightly shifted due to the steric and electronic effects of the ethyl group scielo.org.za.

Mass Spectrometry (MS): Computational methods can assist in predicting fragmentation patterns of molecules under electron ionization or other ionization techniques. This aids in the interpretation of mass spectra, helping to elucidate the structure of the parent ion and its fragments, thereby confirming the identity of ethyl-substituted heptanals scielo.org.zanih.govmtsu.eduresearchgate.netacs.orgijcce.ac.ir.

Machine learning approaches, often trained on data derived from quantum chemical calculations, are also emerging for predicting spectroscopic properties efficiently mtsu.edursc.org.

Reaction Pathway Energetics and Transition State Analysis

Understanding the mechanisms and energetics of chemical reactions is critical for predicting reactivity and optimizing synthetic routes. Computational methods, particularly DFT, are extensively used to map out potential energy surfaces (PES) for reactions involving aldehydes. This includes identifying stationary points such as reactants, products, intermediates, and transition states (TS) rsc.orgrsc.orgresearchgate.netaip.orgcam.ac.ukresearchgate.netacs.orgnih.govrsc.orgmdpi.comscielo.org.mxmun.ca.

For ethyl-substituted heptanals, these calculations can elucidate the preferred pathways for reactions like oxidation, reduction, or addition. By optimizing transition state structures, researchers can determine activation energies (barriers) and reaction energies, which dictate the kinetics and thermodynamics of a reaction rsc.orgrsc.orgresearchgate.netaip.orgcam.ac.ukresearchgate.netacs.orgnih.govrsc.orgmdpi.comscielo.org.mxmun.ca. For example, studies on aldehyde reactions have focused on identifying transition states for C-C bond cleavage (Norrish Type I) or C-H abstraction, providing insights into the stability and reactivity of various aldehyde structures aip.orgacs.orgnih.govscielo.org.mx. The presence of an ethyl group can influence these pathways by altering steric hindrance and electronic effects around the reactive carbonyl center rsc.orgacs.org. Computational analysis can also predict branching ratios in reactions, indicating the relative likelihood of different product formations, such as linear versus branched isomers in hydroformylation processes scielo.org.mxeurekalert.orgscispace.com.

Non Clinical Applications and Derivatization in Advanced Chemical Research

Use as Building Blocks in Complex Organic Synthesis

2-Ethylhexanal (B89479) is a versatile building block in the field of organic synthesis. Its aldehyde functional group allows it to participate in a variety of chemical reactions, making it a valuable starting material for more complex molecules. Researchers have utilized 2-ethylhexanal in multi-step syntheses to construct intricate molecular architectures.

One-pot synthesis strategies have been developed to produce 2-ethylhexanal and its unsaturated precursor, 2-ethylhex-2-enal, directly from propylene. acs.org This is achieved using multifunctional catalysts, such as a rhodium complex intercalated in hydrotalcite, which facilitates hydroformylation, aldol (B89426) condensation, and hydrogenation reactions in a single vessel. acs.org This approach highlights the compound's foundational role in creating C8 aldehydes from simpler C3 feedstocks. acs.org The ability to control reaction parameters allows for the selective synthesis of either 2-ethylhexanal or 2-ethylhex-2-enal, demonstrating its utility as a flexible synthetic intermediate. acs.org

Furthermore, it is a reactant in reactions such as the Horner-Wadsworth-Emmons reaction for synthesizing cis-α,β-unsaturated amides and the Mukaiyama epoxidation of olefins where it acts as a reductant. Its role as a key intermediate is fundamental to the production of a broad spectrum of specialty chemicals. zsmaterials-sales.com

Precursors for Specialized Chemical Compounds

The primary industrial significance of 2-ethylhexanal lies in its function as a precursor to other high-value chemical compounds, including branched alcohols, esters, and carboxylic acids. wikipedia.org

A major application of 2-ethylhexanal is its conversion to 2-ethylhexanol, an eight-carbon branched primary alcohol. wikipedia.orgnih.gov This conversion is typically achieved through hydrogenation. The direct synthesis of 2-ethylhexanol from n-butanal, which involves the self-condensation to 2-ethyl-2-hexenal (B1232207) followed by hydrogenation, is a process of significant industrial interest. researchgate.netrsc.org Bifunctional catalysts, such as Ni/Ce-Al2O3, have been developed to facilitate this integrated reaction, improving efficiency and yield. semanticscholar.org

2-Ethylhexanol is a versatile chemical intermediate with numerous applications. researchgate.netchemicalbook.com It is a key component in the manufacture of plasticizers, paints, coatings, lubricants, and surfactants. researchgate.netnbinno.comarkema.com

Table 1: Catalytic Performance in Direct Synthesis of 2-Ethylhexanol from n-Butanal

Catalyst Reaction Temperature (°C) Reaction Pressure (MPa) 2-Ethylhexanol Yield (%) Reference
Ni/Al2O3 170 4.0 49.4 semanticscholar.org

Carboxylic Acids: 2-Ethylhexanal is the direct precursor to 2-ethylhexanoic acid via oxidation. wikipedia.orgfrontiersin.orggoogle.com This oxidation is a well-studied radical chain reaction and can be carried out using air or pure oxygen, often in the presence of catalysts to improve selectivity and reaction rates. nih.gov Catalysts such as N-hydroxyphthalimide have been shown to facilitate this conversion with very high selectivity (>99%) under mild conditions. nih.govresearchgate.netscispace.comnih.gov The reaction is influenced by various factors, including temperature, solvent, and catalyst concentration. frontiersin.orgnih.gov For instance, the use of protic solvents can enhance the selectivity for 2-ethylhexanoic acid, achieving yields as high as 96%. frontiersin.org

2-Ethylhexanoic acid and its derivatives have wide-ranging applications, including their use in the production of plasticizers, alkyd resins, lubricants, and corrosion inhibitors. nih.govresearchgate.net Metal salts of 2-ethylhexanoic acid are particularly important as paint driers and precursors in materials science. nih.gov

Table 2: Influence of Solvent on the Aerobic Oxidation of 2-Ethylhexanal

Solvent 2-ETH Conversion (%) 2-ETA Selectivity (%) Reference
n-Heptane >99 86.4 frontiersin.org
Toluene 98.7 87.1 frontiersin.org
Acetonitrile 87.2 90.5 frontiersin.org
Isopropanol 35.2 96.2 frontiersin.org

(Reaction conditions: 80°C, 1.0 MPa O2, 12 h)

Esters: While 2-ethylhexanal itself is not directly esterified, its primary derivative, 2-ethylhexanol, is extensively used to produce a wide variety of esters. These esters are significant in several industries. For example, 2-ethylhexyl esters are synthesized via transesterification of methyl esters with 2-ethylhexanol and are used as base oils for drilling fluids due to their high thermal and hydrolytic stability. tandfonline.com Other notable esters include dioctyl phthalate (B1215562) (DOP) and dioctyl terephthalate (B1205515) (DOTP), which are major plasticizers for PVC. nbinno.com The synthesis of these esters can be catalyzed by enzymes, such as immobilized lipase, in solvent-free conditions. researchgate.net

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Aldehydes like 2-ethylhexanal, which may lack strong chromophores or fluorophores, can be derivatized to enhance their detectability in methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). libretexts.org

A common derivatization method for aldehydes involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). researchgate.net This reaction converts the aldehyde into a stable oxime derivative. The introduction of the pentafluorobenzyl group significantly enhances the response of electron capture detectors (ECD) in GC, allowing for the sensitive detection of trace amounts of the aldehyde. libretexts.org This technique has been successfully applied to the analysis of hexanal (B45976) and heptanal (B48729) in biological samples, and the same principle is applicable to 2-ethylhexanal. researchgate.net Additionally, the infrared spectra of 2-ethylhexanal have been studied in various solvents, providing foundational data that can be used to probe its molecular interactions and behavior. researchgate.net

Role in Material Science Component Development (e.g., lubricants precursors)

The derivatives of 2-ethylhexanal play a crucial role in the development of advanced materials. Metal salts of 2-ethylhexanoic acid, known as metal 2-ethylhexanoates, are widely used as precursors in materials science for the synthesis of various inorganic and hybrid materials. nih.govresearchgate.net These metal-organic compounds are valued for their solubility in organic solvents and their ability to decompose cleanly at relatively low temperatures to form metal oxides, making them excellent precursors for thin films, nanoparticles, and ceramics via sol-gel or metal-organic decomposition (MOD) techniques. nih.govresearchgate.net

Furthermore, esters derived from 2-ethylhexanoic acid and 2-ethylhexanol are employed as synthetic lubricants. researchgate.net These esters can be formulated to exhibit desirable properties such as high thermal stability and good biodegradability. researchgate.net For example, esters of 2-ethylhexanoic acid with various polyols have been synthesized and evaluated for their efficiency as lubricant base oils. researchgate.net Similarly, 2-ethylhexyl esters are used in the formulation of synthetic-based drilling fluids, which are favored for their technical performance and lower environmental impact compared to traditional oil-based muds. tandfonline.com

Q & A

Q. What are the recommended methodologies for synthesizing ethyl-heptanal, and how can purity be validated?

Ethyl-heptanal synthesis typically involves oxidation or reduction pathways, such as the catalytic oxidation of corresponding alcohols or aldehydes. For purity validation, gas chromatography-mass spectrometry (GC-MS) is widely used to confirm molecular structure and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy further corroborates functional group integrity. Researchers should report solvent systems, catalyst efficiency (e.g., palladium or nickel-based), and reaction yields. Pre-synthesis computational modeling (e.g., density functional theory) can optimize reaction conditions and predict byproducts .

Q. How should researchers design experiments to study ethyl-heptanal’s thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization)?

Use the transpiration method to measure vapor pressure and enthalpy of vaporization, as demonstrated for structurally similar compounds like substituted acetophenones . Calibrate equipment using reference substances (e.g., n-alkanes) and validate results via comparative analysis with literature data. Differential scanning calorimetry (DSC) is recommended for determining phase transitions (e.g., melting points) . Document environmental controls (temperature, humidity) to ensure reproducibility.

Q. What ethical considerations are critical when handling ethyl-heptanal in laboratory settings?

Adhere to institutional safety protocols for volatile organic compounds, including fume hood use, personal protective equipment (PPE), and waste disposal guidelines . For studies involving human subjects (e.g., olfactory research), obtain ethics committee approval, ensure informed consent, and anonymize participant data . Include a risk assessment in the research proposal, addressing acute toxicity and first-aid measures .

Advanced Research Questions

Q. How can contradictory data on ethyl-heptanal’s reactivity or stability be resolved in literature reviews?

Conduct a systematic review using databases like PubMed and Web of Science, prioritizing studies with robust methodologies (e.g., controlled experimental conditions, statistical validation) . Compare solvent systems, catalyst types, and analytical techniques across studies. Replicate conflicting experiments under standardized conditions, and employ sensitivity analysis to identify variables causing discrepancies (e.g., temperature gradients, impurity profiles) . Publish null results to mitigate publication bias.

Q. What advanced statistical approaches are suitable for analyzing ethyl-heptanal’s structure-activity relationships in bioactivity studies?

Multivariate regression or machine learning models (e.g., partial least squares regression) can correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data. For small datasets, Bayesian statistics improve confidence intervals . Validate models using cross-validation or external datasets. Report effect sizes and p-values with corrections for multiple comparisons .

Q. How can researchers address gaps in thermodynamic data for ethyl-heptanal?

Combine experimental measurements (e.g., calorimetry, vapor pressure trials) with computational chemistry. Use group contribution methods or quantum mechanical calculations (e.g., COSMO-RS) to predict missing properties . Collaborate with data repositories like NIST Chemistry WebBook to submit validated datasets, ensuring transparency in measurement protocols .

Methodological and Ethical Compliance

Q. What steps ensure reproducibility in ethyl-heptanal synthesis and characterization?

  • Documentation : Provide detailed reaction protocols, including catalyst activation steps and purification methods (e.g., distillation gradients).
  • Instrument Calibration : Regularly calibrate GC-MS and NMR spectrometers using certified standards .
  • Data Sharing : Publish raw spectral data and computational input files in open-access repositories .

Q. How should researchers design a pilot study for ethyl-heptanal’s application in material science?

Define primary endpoints (e.g., polymer compatibility, degradation rates) and use adaptive design principles to refine sample sizes . Include control groups (e.g., unmodified polymers) and blind analysts to outcome measurements. For qualitative data (e.g., electron microscopy images), use inter-rater reliability tests to minimize bias .

Data Management and Reporting

Q. What frameworks support ethical data interpretation in ethyl-heptanal research?

  • Transparency : Disclose funding sources and potential conflicts of interest .
  • Replication : Share step-by-step protocols via platforms like Protocols.io .
  • Error Reporting : Publish supplementary materials detailing experimental failures and corrective actions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.